molecular formula C18H19ClN4O5 B2838866 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide CAS No. 2034457-09-3

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

Cat. No. B2838866
CAS RN: 2034457-09-3
M. Wt: 406.82
InChI Key: BDSGHSXTNFZXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is a useful research compound. Its molecular formula is C18H19ClN4O5 and its molecular weight is 406.82. The purity is usually 95%.
BenchChem offers high-quality N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Anticancer Applications

A novel class of benzoxepine-1,2,3-triazole hybrids, which may share structural similarities with the compound , has been synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy. These compounds have demonstrated potent antibacterial properties against Gram-negative bacteria (Escherichia coli) over Gram-positive strains. Additionally, they exhibited cytotoxicity against lung and colon cancer cell lines, indicating their potential as anticancer agents (Kuntala et al., 2015).

Organic Synthesis and Structural Analysis

In the realm of organic synthesis and chemical analysis, the dibenzo[b,f][1,4]oxazepine core, often present in various benzoxazepine derivatives, is of significant interest. A catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been reported, showcasing the synthetic utility of such structures in producing chiral compounds with high yields and enantioselectivities. This illustrates the compound's relevance in the synthesis of chiral molecules, potentially applicable in medicinal chemistry (Munck et al., 2017).

Novel Heterocyclic Synthesis

The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids represents another area of research interest. These compounds have been synthesized from N-alkylated benzimidazole 2-carboxaldehyde, derived from o-phenylenediamine. Their structures have been confirmed through various spectroscopic methods, highlighting the compound's utility in creating novel heterocyclic structures with potential biological activities (Almansour et al., 2016).

properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(2,4-dioxopyrimidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O5/c19-13-1-2-14-12(9-13)10-23(17(26)11-28-14)8-5-20-15(24)3-6-22-7-4-16(25)21-18(22)27/h1-2,4,7,9H,3,5-6,8,10-11H2,(H,20,24)(H,21,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSGHSXTNFZXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

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